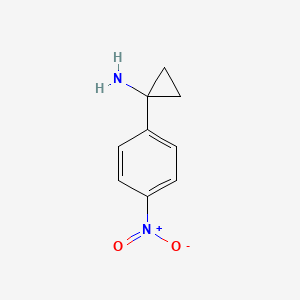

1-(4-Nitrophenyl)cyclopropanamine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H10N2O2 |

|---|---|

Molecular Weight |

178.19 g/mol |

IUPAC Name |

1-(4-nitrophenyl)cyclopropan-1-amine |

InChI |

InChI=1S/C9H10N2O2/c10-9(5-6-9)7-1-3-8(4-2-7)11(12)13/h1-4H,5-6,10H2 |

InChI Key |

ANEAGGRPSXZMAY-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1(C2=CC=C(C=C2)[N+](=O)[O-])N |

Origin of Product |

United States |

Significance of Cyclopropanamine Scaffolds in Chemical Synthesis

The cyclopropanamine scaffold is a recurring and valuable structural unit in the realm of chemical synthesis and medicinal chemistry. Its significance is largely attributed to the unique stereochemical and electronic properties conferred by the three-membered cyclopropane (B1198618) ring. The inherent ring strain of approximately 27 kcal/mol in cyclopropane leads to C-C bonds with increased p-character, resulting in a molecule that exhibits some properties analogous to a double bond. This feature makes the cyclopropane ring susceptible to ring-opening reactions, providing a versatile synthetic handle for the construction of more complex molecular frameworks.

In the context of medicinal chemistry, the cyclopropylamine (B47189) moiety is recognized as a "privileged scaffold," meaning it is a structural framework that is capable of binding to multiple biological targets. This versatility has led to its incorporation into a wide array of therapeutic agents. For instance, the cyclopropylamine core is a key component of several monoamine oxidase (MAO) inhibitors, such as the antidepressant tranylcypromine (B92988). acs.org The rigid structure of the cyclopropane ring helps to orient the pharmacophoric elements in a precise manner for optimal interaction with the enzyme's active site.

Furthermore, the introduction of a cyclopropane ring into a drug candidate can have profound effects on its pharmacokinetic and pharmacodynamic properties. It can enhance metabolic stability by blocking sites susceptible to enzymatic degradation, improve membrane permeability, and modulate the acidity or basicity of nearby functional groups. These attributes have made cyclopropanamine and its derivatives attractive building blocks in the synthesis of compounds targeting a range of diseases, including viral infections, cancer, and neurological disorders.

Table 1: Examples of Marketed Drugs Containing a Cyclopropanamine or Related Cyclopropane Moiety

| Drug Name | Therapeutic Class | Role of the Cyclopropane Moiety |

|---|---|---|

| Tranylcypromine | Antidepressant (MAO Inhibitor) | Forms the core structure responsible for irreversible inhibition of monoamine oxidase. acs.org |

| Ciprofloxacin | Antibiotic | Part of the quinolone structure, contributing to its antibacterial activity by targeting DNA gyrase. |

| Simeprevir | Antiviral (Hepatitis C) | A key structural component of this protease inhibitor. |

| Ticagrelor | Antiplatelet Agent | The cyclopropane ring is integral to the molecule's interaction with the P2Y12 receptor. |

Importance of the 4 Nitrophenyl Moiety in Molecular Design

The 4-nitrophenyl group is another cornerstone of molecular design in organic and medicinal chemistry, primarily owing to the strong electron-withdrawing nature of the nitro group. This electronic influence can significantly impact the reactivity and biological activity of the parent molecule. The nitro group can participate in various non-covalent interactions, including hydrogen bonding and dipole-dipole interactions, which can be crucial for ligand-receptor binding. nih.gov

From a synthetic standpoint, the nitro group is a versatile functional handle. It can be readily reduced to an amino group, which then opens up a plethora of further chemical transformations, allowing for the generation of a diverse library of analogs for structure-activity relationship (SAR) studies. This synthetic utility makes the 4-nitrophenyl moiety a valuable starting point for the development of new therapeutic agents.

In the context of biological activity, the 4-nitrophenyl group has been incorporated into a wide range of bioactive molecules, including antimicrobial, anticancer, and antiparasitic agents. nih.gov The presence of the nitro group can enhance the lipophilicity of a compound, which may improve its ability to cross cell membranes. However, it is also important to note that the nitroaromatic scaffold can sometimes be associated with toxicity, acting as a "toxicophore" through metabolic activation pathways that can lead to cellular damage. nih.gov Therefore, its inclusion in drug design requires a careful balance of efficacy and safety considerations.

Table 2: Examples of Bioactive Compounds Featuring a 4-Nitrophenyl Moiety

| Compound Class | Example | Biological Activity |

|---|---|---|

| Antibacterials | Chloramphenicol | Broad-spectrum antibiotic that inhibits protein synthesis. |

| Antifungals | Nitraconazole | Antifungal agent used to treat various fungal infections. |

| Antiparasitics | Benznidazole | Used in the treatment of Chagas disease. acs.org |

| Enzyme Substrates | p-Nitrophenyl phosphate | A chromogenic substrate used to assay phosphatase activity. |

Overview of Research Trajectories for 1 4 Nitrophenyl Cyclopropanamine and Analogs

Approaches to the Synthesis of the Cyclopropanamine Core

The formation of the sterically strained three-membered cyclopropane ring bearing an amino group at the C1 position is a significant synthetic challenge. Methodologies generally fall into two categories: those that form the ring through cyclopropanation reactions and those that employ ring-closing strategies on acyclic precursors.

Cyclopropanation Reactions

Cyclopropanation reactions involve the addition of a one-carbon unit (a carbene or carbenoid) to an alkene. To generate a 1-aminocyclopropane, the alkene precursor is typically an enamine or a related nitrogen-containing derivative. The reaction proceeds by forming the three-membered ring in a single step, often with stereochemical control.

One prominent method is the reaction of a carbene or a carbenoid, such as that generated from diiodomethane in the Simmons-Smith reaction, with an enamine. The nitrogen lone pair of the enamine activates the double bond for the addition of the electrophilic carbene. researchgate.netlibretexts.org The stereochemistry of the starting alkene is often preserved in the final cyclopropane product. libretexts.org While enamines are direct precursors, other nitrogen-containing alkenes can also be used, with the nitrogen functionality being converted to the amine post-cyclopropanation.

Recent advancements have also explored biocatalytic approaches. Engineered enzymes, such as specific P450 mutants, can catalyze carbene transfer reactions intracellularly, offering a green and highly selective alternative for cyclopropanation. nih.gov For instance, an α-diazoester like azaserine can serve as a carbene precursor for the cyclopropanation of an alkene. nih.gov

| Method | Precursors | Key Reagents/Catalysts | Description |

|---|---|---|---|

| Simmons-Smith Reaction | Enamine, Alkene with N-substituent | CH₂I₂, Zn-Cu couple | Formation of a (iodomethyl)zinc iodide carbenoid which adds to the double bond. |

| Diazo Compound Addition | Enamine, Styrene | Diazo compounds (e.g., Azaserine) | Transition metal or enzyme-catalyzed decomposition of diazo compound to a carbene, followed by addition. |

| Tandem Cyclopropanation | N-tosyl-substituted ynamides, Aldehydes | Diethylborane, Diethylzinc, CH₂I₂ | A one-pot procedure involving hydroboration, transmetalation, aldehyde addition, and subsequent cyclopropanation to yield aminocyclopropyl carbinols. nih.govacs.org |

Ring-Closing Strategies

An alternative to building the ring onto a double bond is to construct it from a linear precursor through an intramolecular cyclization. These methods typically involve a 1,3-elimination or a tandem Michael-addition/intramolecular substitution sequence.

A well-documented strategy for synthesizing precursors to 1-arylcyclopropanamines involves the reaction of a phenylacetonitrile derivative with a 1,2-dihaloethane, such as 1,2-dibromoethane. nih.gov In this approach, a strong base deprotonates the benzylic carbon of the phenylacetonitrile, creating a nucleophilic carbanion. nih.gov This anion then participates in a tandem reaction: an initial nucleophilic substitution on one carbon of the 1,2-dibromoethane, followed by an intramolecular SN2 reaction where the carbanion displaces the second bromide, closing the three-membered ring. nih.gov The resulting 1-phenylcyclopropane-1-carbonitrile can then be converted to the desired 1-phenylcyclopropanamine through reduction or hydrolysis followed by a Curtius or Hofmann rearrangement. The efficiency of this cyclization can be significantly improved by the use of phase-transfer catalysts. nih.gov

| Precursor | Reagents | Phase Transfer Catalyst | Yield (%) |

|---|---|---|---|

| 2-Phenyl acetonitrile | 1,2-dibromoethane, NaOH, H₂O | None | 45 |

| 2-Phenyl acetonitrile | 1,2-dibromoethane, NaOH, H₂O | TBAB (Tetrabutylammonium bromide) | 85 |

| 1-(m-tolyl)acetonitrile | 1,2-dibromoethane, NaOH, H₂O | TBAB | 90 |

| 1-(4-methoxyphenyl)acetonitrile | 1,2-dibromoethane, NaOH, H₂O | TBAB | 86 |

Installation and Transformation of the 4-Nitrophenyl Group

Once the cyclopropanamine core is established or a suitable precursor is synthesized, the focus shifts to the introduction of the 4-nitrophenyl group. This can be achieved either by nitrating a pre-existing phenylcyclopropane structure or by coupling cyclopropylamine (B47189) with a pre-nitrated aromatic ring.

Nitration Reactions in Precursor Synthesis

Direct nitration of a phenylcyclopropane precursor is a straightforward approach to install the nitro group. The cyclopropyl (B3062369) group is an ortho, para-directing activator for electrophilic aromatic substitution due to the high p-character of its external C-C bonds, which allows for resonance stabilization of the cationic intermediate.

The reaction is typically carried out using standard nitrating agents, such as acetyl nitrate generated in situ from nitric acid and acetic anhydride. acs.orgacs.org The nitration of phenylcyclopropane itself yields a mixture of ortho- and para-nitrophenylcyclopropane. acs.orgacs.org The ratio of these isomers can be influenced by the reaction conditions, including the specific nitrating agent used and the temperature. The para isomer is generally the major product, which can then be separated and carried forward.

| Nitrating Agent | Temperature (°C) | ortho-isomer (%) | para-isomer (%) |

|---|---|---|---|

| Acetyl Nitrate | -40 | 17.6 | 80.2 |

Nucleophilic Aromatic Substitution Routes

An alternative and often more regioselective method is the Nucleophilic Aromatic Substitution (SNAr) reaction. This strategy involves coupling cyclopropanamine with an aromatic ring that already contains the nitro group and a suitable leaving group (typically a halide, such as fluorine or chlorine) at the para position.

The SNAr mechanism is highly effective in this context because the strongly electron-withdrawing nitro group, positioned para to the leaving group, activates the aromatic ring toward nucleophilic attack. The reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex as an intermediate. The use of 1-fluoro-4-nitrobenzene is particularly advantageous as fluoride is an excellent leaving group in SNAr reactions. The reaction is typically performed in the presence of a base to deprotonate the amine nucleophile or to neutralize the acid generated during the reaction.

| Aryl Halide | Nucleophile | Base | Solvent | Typical Temperature |

|---|---|---|---|---|

| 1-Fluoro-4-nitrobenzene | Cyclopropanamine | K₂CO₃, KOH, or Organic Base (e.g., t-Bu-P4) | DMF, DMSO, Toluene, or aqueous media rsc.org | Room Temperature to 140°C nih.gov |

| 1-Chloro-4-nitrobenzene | Cyclopropanamine | K₂CO₃, KOH | DMF, DMSO | Elevated Temperatures |

Derivatization and Functionalization of the Amine Group

The primary amine group of this compound is a versatile handle for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives. These modifications are crucial for modulating the compound's physicochemical properties and for its incorporation into larger molecular scaffolds.

Formation of Amides and Carbamates

The nucleophilic nature of the primary amine in this compound allows for straightforward acylation and carbamoylation reactions to furnish stable amide and carbamate (B1207046) derivatives, respectively.

Amide Synthesis: Amides are typically prepared by reacting the amine with an acylating agent, such as an acyl chloride or a carboxylic anhydride, often in the presence of a non-nucleophilic base like triethylamine or pyridine. These reactions proceed through a nucleophilic acyl substitution mechanism. The choice of solvent is typically an aprotic one, such as dichloromethane (DCM) or tetrahydrofuran (THF), to avoid competitive reactions. Coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) can also be employed to facilitate amide bond formation directly from carboxylic acids.

Table 1: Representative Conditions for Amide Formation This table is generated based on established chemical principles for amide synthesis.

| Acylating Agent | Base | Solvent | Product |

|---|---|---|---|

| Acetyl Chloride | Triethylamine | Dichloromethane | N-(1-(4-nitrophenyl)cyclopropyl)acetamide |

| Benzoyl Chloride | Pyridine | Tetrahydrofuran | N-(1-(4-nitrophenyl)cyclopropyl)benzamide |

| Acetic Anhydride | Triethylamine | Dichloromethane | N-(1-(4-nitrophenyl)cyclopropyl)acetamide |

| Propionic Acid / EDCI | DMAP | Dichloromethane | N-(1-(4-nitrophenyl)cyclopropyl)propionamide |

Carbamate Synthesis: Carbamates are readily synthesized by treating this compound with alkyl or aryl chloroformates in the presence of a base. This reaction introduces an alkoxycarbonyl or aryloxycarbonyl group onto the nitrogen atom. Alternatively, reaction with isocyanates provides N-alkyl or N-aryl ureas, which are structurally related to carbamates. These reactions are generally high-yielding and tolerant of the nitro group on the phenyl ring.

Table 2: Representative Conditions for Carbamate Formation This table is generated based on established chemical principles for carbamate synthesis.

| Reagent | Base | Solvent | Product |

|---|---|---|---|

| Ethyl Chloroformate | Sodium Bicarbonate | Dichloromethane/Water | Ethyl (1-(4-nitrophenyl)cyclopropyl)carbamate |

| Benzyl Chloroformate | Triethylamine | Tetrahydrofuran | Benzyl (1-(4-nitrophenyl)cyclopropyl)carbamate |

| Phenyl Isocyanate | None | Toluene | 1-(1-(4-nitrophenyl)cyclopropyl)-3-phenylurea |

| Di-tert-butyl dicarbonate | Triethylamine | Dichloromethane | tert-butyl (1-(4-nitrophenyl)cyclopropyl)carbamate |

Imine Formation and Subsequent Transformations

The primary amine of this compound can condense with aldehydes and ketones to form imines, also known as Schiff bases. This reversible reaction is typically catalyzed by acid and requires the removal of water to drive the equilibrium toward the product. The formation of the C=N double bond proceeds via a carbinolamine intermediate, which then dehydrates.

The resulting cyclopropyl imines are valuable synthetic intermediates. The imine bond can be reduced using agents like sodium borohydride (NaBH₄) to yield the corresponding secondary amines. Furthermore, the electrophilic carbon of the imine is susceptible to nucleophilic attack by organometallic reagents (e.g., Grignard or organolithium reagents), providing a route to α-substituted secondary amines.

Mechanism of Imine Formation:

Nucleophilic Attack: The amine nitrogen attacks the electrophilic carbonyl carbon.

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral carbinolamine.

Protonation: The hydroxyl group of the carbinolamine is protonated by the acid catalyst to form a good leaving group (water).

Elimination: Water is eliminated, forming a resonance-stabilized iminium ion.

Deprotonation: The nitrogen is deprotonated to yield the neutral imine product.

N-Arylation Strategies

The introduction of an aryl or heteroaryl group onto the nitrogen atom of this compound is a key transformation for creating structures found in many pharmaceutical agents. Modern cross-coupling reactions, particularly those catalyzed by palladium and copper, have become the methods of choice for this transformation, largely supplanting older, harsher methods like the Ullmann condensation.

Palladium-Catalyzed Buchwald-Hartwig Amination: This has become one of the most powerful methods for C-N bond formation. The reaction couples the cyclopropylamine with an aryl halide (bromide, chloride) or triflate. The success of this reaction is highly dependent on the choice of phosphine ligand. Sterically hindered and electron-rich phosphine ligands are often required to facilitate the catalytic cycle, which involves oxidative addition, amine coordination, deprotonation, and reductive elimination. A general method for the arylation of cyclopropylamine has been developed using highly active, air-stable π-allylpalladium precatalysts, which allows for the synthesis of a wide range of (hetero)arylated cyclopropylanilines in high yields beilstein-journals.org.

Copper-Catalyzed N-Arylation: Copper-catalyzed C-N coupling reactions are an effective alternative to palladium-based systems. These reactions often use more accessible and less expensive catalysts. A general and efficient CuI-catalyzed system has been developed for the N-arylation of cyclopropylamine with aryl bromides at room temperature, demonstrating moderate to excellent yields acs.org. The choice of ligand is also critical in copper catalysis to promote the coupling.

Table 3: Comparison of N-Arylation Strategies for Cyclopropylamines

| Feature | Palladium-Catalyzed (Buchwald-Hartwig) | Copper-Catalyzed |

|---|---|---|

| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ with phosphine ligands (e.g., BINAP, BrettPhos) | CuI, Cu₂O, CuSO₄ with ligands (e.g., diamines, hydrazides) acs.orgbeilstein-journals.org |

| Coupling Partner | Aryl chlorides, bromides, iodides, triflates beilstein-journals.org | Aryl bromides, iodides acs.org |

| Base | Strong, non-nucleophilic bases (e.g., NaOtBu, LiHMDS) | Milder bases (e.g., K₂CO₃, Cs₂CO₃) |

| Reaction Temp. | Room temperature to elevated temperatures | Room temperature to elevated temperatures acs.org |

| Advantages | Broad substrate scope, high functional group tolerance | Lower catalyst cost, milder conditions in some cases |

Stereoselective and Asymmetric Synthesis of Cyclopropanamine Structures

The creation of stereochemically defined cyclopropanes is a central challenge in organic synthesis. For derivatives of this compound, controlling the stereochemistry is paramount for biological applications. Strategies involving chiral auxiliaries and organocatalysis have proven to be powerful tools for achieving high levels of stereocontrol.

Chiral Auxiliaries in Cyclopropanation

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product.

In the context of synthesizing chiral this compound, a chiral auxiliary can be attached to a precursor molecule to control the diastereoselectivity of the cyclopropanation step. For example, an α,β-unsaturated carbonyl compound derived from 4-nitrobenzaldehyde can be reacted with a chiral auxiliary, such as an Evans oxazolidinone, to form a chiral enoate. The subsequent cyclopropanation of this system, for instance via a Simmons-Smith reaction or a Michael-initiated ring closure, proceeds with facial selectivity dictated by the steric and electronic properties of the auxiliary. The auxiliary is then cleaved to reveal the chiral cyclopropane carboxylic acid, which can be converted to the target amine via a Curtius or Hofmann rearrangement.

Another strategy involves the use of chiral allylic alcohols or amines as substrates for directed cyclopropanation. The hydroxyl or amino group can coordinate to the cyclopropanating reagent (e.g., a zinc carbenoid in the Simmons-Smith reaction), directing the addition of the methylene (B1212753) group to one face of the double bond.

Table 4: Chiral Auxiliaries in Asymmetric Cyclopropanation

| Auxiliary Type | Reaction | Stereocontrol Mechanism |

|---|---|---|

| Evans Oxazolidinone | Michael-initiated ring closure of α,β-unsaturated imide | Steric hindrance by the auxiliary substituent directs the incoming nucleophile and subsequent cyclization. |

| Camphor-derived Sultam | Diastereoselective cyclopropanation of acryloyl derivative | The rigid bicyclic structure of the auxiliary effectively shields one face of the double bond. |

| Chiral Allylic Alcohol | Simmons-Smith Cyclopropanation | Coordination of the hydroxyl group to the zinc carbenoid reagent directs syn-delivery of the CH₂ group wiley-vch.de. |

| Pseudoephedrine Amide | Diastereoselective alkylation followed by cyclization | The auxiliary controls the stereocenter alpha to the carbonyl, which then directs the formation of the cyclopropane ring. |

Organocatalytic Asymmetric Approaches

Organocatalysis, the use of small chiral organic molecules to catalyze asymmetric transformations, has emerged as a powerful alternative to metal-based catalysis. For the synthesis of chiral nitro-substituted cyclopropanes, asymmetric Michael additions to nitroalkenes are a particularly effective strategy.

In this approach, a bifunctional organocatalyst, such as a chiral primary or secondary amine (e.g., a prolinol derivative) or a thiourea-based catalyst, is used to catalyze the conjugate addition of a nucleophile to a nitroalkene like 4-nitrostyrene. The catalyst activates the reactants and controls the stereochemistry of the newly formed C-C bond. The resulting Michael adduct can then undergo an intramolecular nucleophilic substitution to form the cyclopropane ring. For example, the reaction of 4-nitrostyrene with a malonate derivative in the presence of a chiral catalyst can generate a Michael adduct that cyclizes upon treatment with a base to yield a highly enantioenriched cyclopropane diester. This intermediate can then be further elaborated to the desired aminocyclopropane.

Table 5: Organocatalytic Asymmetric Synthesis of Nitrocyclopropane (B1651597) Precursors This table presents representative data from organocatalytic reactions involving nitroalkenes.

| Nucleophile | Catalyst | Nitroalkene | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Dimethyl malonate | Cinchona-alkaloid thiourea | (E)-β-Nitrostyrene | >95:5 | up to 98% |

| Diethyl bromomalonate | Diphenylprolinol TMS ether | (E)-β-Nitrostyrene | >20:1 | up to 99% |

| Acetone | Chiral primary amine | (E)-1-nitro-2-phenylethene | 95:5 | up to 99% |

| Nitroethane | Bifunctional DMAP-thiourea | (E)-β-Nitrostyrene | N/A | up to 95% msu.edu |

Diastereoselective Routes

The diastereoselective synthesis of 1-arylcyclopropanamines, including derivatives of this compound, often employs chiral auxiliaries to control the stereochemical outcome of the reaction. While specific examples for the direct diastereoselective synthesis of this compound are not extensively detailed in readily available literature, the principles can be inferred from the synthesis of analogous chiral amines and cyclopropanes.

One established approach involves the use of chiral auxiliaries such as N-tert-butanesulfinamide, developed by Ellman. This methodology is highly effective for the asymmetric synthesis of chiral amines. The general strategy involves the condensation of the chiral sulfinamide with a ketone or aldehyde to form a chiral N-sulfinyl imine. Subsequent nucleophilic addition to this imine, for instance, by a cyclopropyl Grignard reagent, proceeds with high diastereoselectivity, dictated by the bulky tert-butyl group of the auxiliary. The auxiliary can then be cleaved under mild acidic conditions to afford the chiral primary amine. While not specifically documented for 1-(4-nitrophenyl)cyclopropanone, this method represents a viable and highly predictable strategy for achieving diastereoselectivity.

Another powerful class of chiral auxiliaries includes pseudoephedrine and its analogue, pseudoephenamine. These auxiliaries can be acylated with a cyclopropanecarboxylic acid derivative, and subsequent enolate alkylation or other modifications can proceed with high diastereoselectivity due to the rigid chelated conformation of the intermediate. The auxiliary is then typically removed through hydrolysis or reduction.

A novel strategy for the asymmetric synthesis of chiral cyclopropane carboxaldehydes, which are precursors to cyclopropylamines, involves a sequence of aldol condensation, diastereoselective cyclopropanation, and a retro-aldol reaction, using a chiral auxiliary to control the initial stereocenter.

The diastereoselectivity of these reactions is often high, with diastereomeric ratios (d.r.) frequently exceeding 90:10, and in many cases being nearly quantitative (>99:1). The choice of chiral auxiliary, reaction conditions (solvent, temperature, Lewis acids), and the nature of the reactants all play a crucial role in determining the level of stereocontrol.

Table 1: Chiral Auxiliaries in Diastereoselective Amine Synthesis

| Chiral Auxiliary | Key Features | Typical Diastereoselectivity |

|---|---|---|

| N-tert-Butanesulfinamide (Ellman's Auxiliary) | Forms chiral N-sulfinyl imines; directs nucleophilic addition. | High (often >95:5 d.r.) |

Advanced Synthetic Techniques for this compound

Modern synthetic chemistry offers several advanced techniques that can be applied to the synthesis of this compound, aiming for higher efficiency, atom economy, and novel reaction pathways.

Multi-component Reactions (MCRs)

Multi-component reactions, where three or more reactants combine in a single step to form a product that incorporates portions of all starting materials, offer a highly efficient route to complex molecules. While a specific MCR for the direct synthesis of this compound is not prominently reported, related strategies exist for the synthesis of functionalized cyclopropanes and amines. For instance, the Kulinkovich-Szymoniak reaction provides a pathway to primary cyclopropylamines from nitriles and Grignard reagents, mediated by a titanium(IV) isopropoxide catalyst and a Lewis acid. This reaction proceeds through a titanacyclopropane intermediate. Applying this to 4-nitrobenzonitrile with ethylmagnesium bromide could potentially yield this compound.

Mechanochemical Synthesis Approaches

Mechanochemistry, the use of mechanical force to induce chemical reactions, is an emerging green chemistry technique that often reduces or eliminates the need for solvents. Ball milling is a common mechanochemical method. While specific protocols for the synthesis of this compound via mechanochemistry are not yet established, the synthesis of other organic compounds, including active pharmaceutical ingredients (APIs), has been successfully demonstrated using this technique. Reactive extrusion, which combines flow chemistry and mechanochemistry, is another solvent-free approach that could be adapted for continuous production.

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis provides powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a cornerstone for the synthesis of arylamines. In the context of this compound, one could envision a route starting with a 1-bromo-1-(4-nitrophenyl)cyclopropane intermediate, which would then be coupled with an ammonia (B1221849) equivalent. The development of ligands for the palladium catalyst is crucial for the efficiency of this reaction.

Suzuki-Miyaura Coupling: This versatile palladium-catalyzed reaction forms carbon-carbon bonds between an organoboron compound and an organic halide. A potential strategy for synthesizing derivatives of this compound could involve the coupling of a protected aminocyclopropylboronic acid derivative with a 4-nitroaryl halide. A stereodivergent synthesis of 2-arylcyclopropylamines has been developed through a sequence of C(sp³)–H borylation and Suzuki-Miyaura coupling.

Gram-Scale Synthetic Protocols and Optimization

Scaling up the synthesis of fine chemicals like this compound from the laboratory to an industrial scale presents several challenges, including reaction control, purification, and cost-effectiveness. Engineered enzymes, such as myoglobin-based catalysts, have been used for the gram-scale synthesis of chiral cyclopropane-containing drugs and their precursors with high yields and excellent stereoselectivity. Optimization of reaction parameters such as catalyst loading, temperature, reaction time, and purification methods is critical for developing robust and economically viable gram-scale protocols. Continuous flow chemistry is another technology that can facilitate the scaling up of such syntheses, offering better control over reaction conditions and improving safety and efficiency.

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize environmental impact. For the synthesis of this compound, several green approaches can be considered.

The use of alternative reaction media, such as water or ionic liquids, can reduce the reliance on volatile and often toxic organic solvents. Solvent-free reactions, facilitated by techniques like mechanochemistry, represent an even greener alternative.

Employing catalytic methods, including biocatalysis and transition metal catalysis, is a core principle of green chemistry as it reduces the generation of stoichiometric waste. The development of recyclable catalysts further enhances the sustainability of these processes.

Energy efficiency can be improved by using alternative energy sources such as microwave irradiation or ultrasound, which can often lead to shorter reaction times and higher yields.

Finally, designing synthetic routes that are atom-economical, meaning that a maximal number of atoms from the starting materials are incorporated into the final product, is a key consideration. Multi-component reactions are inherently more atom-economical than multi-step linear syntheses.

Table 2: Green Chemistry Approaches in Cyclopropane Synthesis

| Green Chemistry Principle | Application in Synthesis of this compound |

|---|---|

| Alternative Solvents | Use of water, ionic liquids, or solvent-free conditions. |

| Catalysis | Biocatalysis, recyclable transition metal catalysts. |

| Energy Efficiency | Microwave-assisted synthesis, ultrasound irradiation. |

| Atom Economy | Multi-component reactions, convergent synthetic strategies. |

Reactivity of the Cyclopropane Ring System

The three-membered ring of this compound is characterized by significant ring strain, which profoundly influences its chemical behavior. This strain facilitates reactions that lead to the opening of the ring, a process that can be initiated by various reagents and conditions.

Ring-Opening Reactions

The cyclopropane ring in derivatives of this compound is susceptible to cleavage under both electrophilic and nucleophilic conditions. The regioselectivity of this ring-opening is often dictated by the nature of the substituents on the ring and the reaction conditions.

Donor-acceptor cyclopropanes, a class of compounds to which this compound belongs, are particularly prone to ring-opening reactions. nih.gov The presence of an electron-donating group (the amine) and an electron-withdrawing group (the 4-nitrophenyl moiety) weakens the cyclopropane bonds. Theoretical studies suggest that strong σ-acceptor groups, like a protonated amine, can interact with the cyclopropane's 1e" orbital, leading to the lengthening and weakening of the distal C2-C3 bond. nih.gov This facilitates cleavage at this bond. For instance, the electrophilic ring opening of trans-2-phenylcyclopropylamine hydrochloride occurs at the distal C2-C3 bond. nih.gov This is attributed to the σ-withdrawing effect of the ammonium (B1175870) group and charge-charge repulsion in the transition state. nih.gov

Lewis acids can also promote the ring-opening of cyclopropanes. For example, tin(II) chloride has been used to facilitate a successive ring-opening/ring-closure of a nitrocyclopropane derivative to yield a furan. d-nb.info Computational studies on similar systems have shown that a urea-based catalyst can form hydrogen bonds with the nitro group's oxygen atoms, reducing the strain required for ring opening. researchgate.net

The strained nature of the cyclopropane ring can also lead to cleavage of the C-C bond, with the resulting cation and anion stabilized by adjacent groups. d-nb.info This reactivity allows for the construction of five-membered rings when treated with various reagents. d-nb.info

Cyclopropane as a Stereochemical Element

The rigid structure of the cyclopropane ring makes it a valuable stereochemical element in organic synthesis. The defined spatial arrangement of the substituents on the ring can influence the stereochemical outcome of reactions at adjacent functional groups. While specific studies on this compound as a stereochemical controller are not detailed in the provided results, the principles of using cyclopropane stereochemistry are well-established. The fixed orientation of the 4-nitrophenyl and amino groups relative to each other can direct the approach of reagents, potentially leading to high diastereoselectivity in reactions involving the amine or the aromatic ring.

Transformations of the Amine Functionality

The primary amine group in this compound is a key site of reactivity, readily undergoing a variety of chemical transformations.

Acylation and Alkylation Reactions

The nitrogen atom of the amine is nucleophilic and can be readily acylated or alkylated. Acylation reactions, for instance with acyl chlorides or anhydrides, would be expected to form the corresponding amides. The kinetics of N-acylation of α-amino acids with 4-nitrophenyl benzoate (B1203000) have been studied, indicating the feasibility of such reactions. documentsdelivered.com Alkylation with alkyl halides would lead to secondary or tertiary amines, depending on the reaction conditions and the stoichiometry of the alkylating agent.

Condensation Reactions with Carbonyl Compounds

Primary amines, such as the one in this compound, undergo condensation reactions with carbonyl compounds like aldehydes and ketones to form imines, also known as Schiff bases. wikipedia.orglatech.edu This reaction is typically acid-catalyzed and proceeds through a hemiaminal intermediate, which then eliminates water to form the C=N double bond. wikipedia.org The formation of such imines is a reversible process, often driven to completion by the removal of water. wikipedia.org

Reactivity of the 4-Nitrophenyl Moiety

A primary reaction of the nitro group is its reduction to an amino group (-NH2). ontosight.ai This transformation can be achieved using various reducing agents, such as catalytic hydrogenation or chemical reducing agents. The resulting 1-(4-aminophenyl)cyclopropanamine would have a significantly different electronic and reactive profile, with the amino group now being an activating, ortho-, para-directing group for electrophilic aromatic substitution.

The nitro group also activates the aromatic ring for nucleophilic aromatic substitution, where a nucleophile can displace a suitable leaving group on the ring. While the parent compound does not have a leaving group other than the nitro group itself (which is generally a poor leaving group in NAS), this property is important in related derivatives. For example, in 2-chloro-4-nitrophenyl derivatives, the chloro group is readily displaced by nucleophiles due to the activating effect of the para-nitro group.

Reduction Pathways of the Nitro Group

The nitro group of this compound is a key functional group that significantly influences its chemical reactivity. Its reduction to an amino group is a common and important transformation, often representing a critical step in the synthesis of more complex molecules. researchgate.net This reduction can be achieved through various methods, including catalytic hydrogenation and chemical reduction using metals in an acidic medium. masterorganicchemistry.com

The reduction of a nitro group is a six-electron process that proceeds through several intermediates. nih.govresearchgate.net The reaction can occur via a one-electron radical mechanism or by a series of two-electron steps. In the radical pathway, the nitro group is successively converted to a nitro anion radical, a nitroso compound, a hydronitroxide radical, and a hydroxylamino derivative before finally forming the amine. nih.gov The two-electron pathway involves the formation of nitroso and hydroxylamino intermediates. nih.govresearchgate.net The reduction of the nitroso intermediate is typically much faster than the initial reduction of the nitro group, making the nitroso species difficult to detect. nih.gov

Commonly employed methods for the reduction of aromatic nitro compounds include:

Catalytic Hydrogenation: This method utilizes catalysts such as palladium on carbon (Pd/C), platinum, or Raney nickel in the presence of hydrogen gas. masterorganicchemistry.com

Metal-Acid Reduction: Metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) are effective in converting the nitro group to an amine. masterorganicchemistry.com

Hydrazine: Hydrazine, in the presence of a catalyst like iron oxide (Fe3O4) nanocrystals, can selectively reduce nitro groups while leaving other functional groups like carboxylates, carbonyls, and cyano groups intact. researchgate.net

Sodium Hypophosphite: A mixture of sodium hypophosphite and phosphinic acid with a Pd/C catalyst can also be used for this transformation. researchgate.net

The choice of reducing agent and reaction conditions can sometimes lead to different products. For instance, using lithium aluminum hydride (LiAlH4) for the reduction of aromatic nitro groups can result in the formation of azobenzenes. masterorganicchemistry.com

The reduction of the nitro group in this compound transforms a strongly deactivating, meta-directing substituent into a strongly activating, ortho-, para-directing amino group. masterorganicchemistry.com This change dramatically alters the reactivity of the aromatic ring in subsequent electrophilic aromatic substitution reactions. masterorganicchemistry.com

Table 1: Common Reagents for Nitro Group Reduction

| Reducing Agent/System | Catalyst | Comments |

|---|---|---|

| H₂ | Pd/C, Pt, Raney Ni | Standard catalytic hydrogenation. masterorganicchemistry.com |

| Fe, Sn, Zn | HCl | Metal in acid reduction. masterorganicchemistry.com |

| Hydrazine (N₂H₄) | Fe₃O₄ nanocrystals | Selective for nitro groups. researchgate.net |

| Sodium Hypophosphite | Pd/C | Effective in a biphasic system. researchgate.net |

| LiAlH₄ | - | Can lead to azobenzene (B91143) formation. masterorganicchemistry.com |

Electron-Withdrawing Effects on Aromatic Reactivity

The nitro group (NO₂) in this compound is a potent electron-withdrawing group, which significantly influences the reactivity of the attached phenyl ring. This effect is primarily due to a combination of a strong negative inductive effect (-I) and a strong negative resonance effect (-M). libretexts.org

The electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic aromatic substitution (EAS) reactions, making them occur more slowly than in benzene (B151609). libretexts.org This deactivation arises because the nitro group reduces the electron density of the aromatic ring, making it less attractive to incoming electrophiles. The deactivation is most pronounced at the ortho and para positions due to the resonance delocalization of the positive charge of the Wheland intermediate, which places a positive charge on the carbon atom directly attached to the electron-withdrawing nitro group. libretexts.org Consequently, electrophilic substitution, when it does occur, is directed primarily to the meta position. libretexts.org

Conversely, the strong electron-withdrawing properties of the nitro group activate the aromatic ring towards nucleophilic aromatic substitution (NAS) reactions. This is particularly true for leaving groups located at the ortho and para positions relative to the nitro group. The nitro group stabilizes the negatively charged Meisenheimer complex intermediate formed during the NAS reaction through resonance, thereby lowering the activation energy of the reaction. For instance, in a related compound, 2-((2-chloro-4-nitrophenyl)amino)-N-cyclopropylacetamide, the nitro group at the para position directs nucleophiles to attack the ortho-chloro position.

The electron-withdrawing effect of substituents has been shown to influence the redox potential of aromatic molecules. nih.gov In a study on pyrazine (B50134) derivatives, electron-withdrawing groups were found to increase the redox potential. nih.gov This principle suggests that the nitro group in this compound would increase its oxidation potential.

Furthermore, studies on fluorinated phenylcyclopropylamines have shown that electron-withdrawing substituents on the aromatic ring can impact their biological activity. nih.gov For example, in a series of trans-2-fluoro-2-aryl-cyclopropylamines, electron-withdrawing para-substituents increased the potency of monoamine oxidase A (MAO A) inhibition. nih.gov

Table 2: Influence of the Nitro Group on Aromatic Reactivity

| Reaction Type | Effect of Nitro Group | Preferred Position of Attack | Rationale |

|---|---|---|---|

| Electrophilic Aromatic Substitution (EAS) | Deactivating | Meta | Destabilization of ortho/para Wheland intermediates. libretexts.org |

| Nucleophilic Aromatic Substitution (NAS) | Activating | Ortho, Para | Stabilization of the Meisenheimer complex. |

Mechanistic Studies of Reactions Involving this compound

Detailed mechanistic studies specifically on this compound are not extensively reported in the provided search results. However, the reactivity of its key functional groups—the cyclopropylamine moiety and the nitrophenyl group—allows for inferences about the mechanisms of its potential reactions.

The cyclopropane ring is a strained three-membered ring that can undergo ring-opening reactions under certain conditions. For example, in the presence of electrophiles or under oxidative conditions, the ring can cleave to form a carbocation intermediate. The strain of the cyclopropane ring facilitates the cleavage of a C-C bond. beilstein-journals.org

The reduction of the nitro group, as discussed in section 3.3.1, proceeds through well-established mechanistic pathways involving either single-electron or two-electron transfer steps, leading to intermediates such as nitroso and hydroxylamino species. nih.govresearchgate.net The specific mechanism can be influenced by the choice of reducing agent and reaction conditions.

In the context of nucleophilic aromatic substitution, the reaction mechanism involves the formation of a resonance-stabilized Meisenheimer complex. For a substrate like this compound with a potential leaving group on the ring, a nucleophile would attack the carbon bearing the leaving group, and the negative charge would be delocalized onto the nitro group.

The synthesis of related cyclopropanamine derivatives provides insight into potential reaction mechanisms. For instance, the synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives can involve the cyclopropanation of an alkene followed by the reduction of a nitro group. google.com One synthetic route involves the reduction of (1S,2R)-2-(3',4'-difluorophenyl)-1-nitrocyclopropane to the corresponding amine using catalytic hydrogenation with a palladium catalyst and zinc dust. google.com This suggests that the cyclopropane ring is stable under these specific nitro reduction conditions.

Furthermore, the synthesis of nitrocyclopropanes can be achieved through the Michael addition of a dicarbonyl compound to a nitrostyrene, followed by cyclization. beilstein-journals.org The resulting nitrocyclopropane can then be transformed into other heterocycles, for example, treatment with tin(II) chloride can lead to a ring-opening/ring-closure process to form a furan. beilstein-journals.org

While direct mechanistic studies on this compound are limited, the known reactivity of its constituent functional groups provides a solid foundation for predicting its behavior in various chemical transformations.

Spectroscopic and Structural Characterization of 1 4 Nitrophenyl Cyclopropanamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, it provides information about the number and types of atoms, their connectivity, and their spatial relationships.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of 1-(4-Nitrophenyl)cyclopropanamine provides crucial information about the arrangement of hydrogen atoms in the molecule. Although a definitive, publicly available spectrum is not widely referenced, analysis of related compounds and general principles of NMR spectroscopy allow for a predicted spectrum.

The aromatic protons on the nitrophenyl group are expected to appear as two distinct signals in the downfield region (typically δ 7.0-8.5 ppm). Due to the symmetry of the para-substituted ring, these would likely present as two doublets, each integrating to two protons. The protons of the cyclopropyl (B3062369) ring would be found in the upfield region. The two methylene (B1212753) (-CH₂-) groups on the cyclopropane (B1198618) ring are diastereotopic and would therefore be expected to show complex splitting patterns, likely as multiplets. The single proton of the amine (-NH₂) group would appear as a broad singlet, and its chemical shift could vary depending on the solvent and concentration.

A search of available spectroscopic data revealed a ¹H NMR spectrum for a compound described as a "Brown solid" with the following characteristics in CDCl₃ at 400 MHz: δ 3.62 (1H, s), δ 4.61 (2H, d, J= 40 Hz), δ 5.62(1H, m), δ 7.61 (2H, d, J=8Hz), δ 8.21 (2H, d, J=7.6 Hz). rsc.org However, the integration of this spectrum (totaling 8 protons) is inconsistent with the expected 10 protons of this compound, suggesting this data may correspond to a related but different structure.

Carbon Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. For this compound, a total of six distinct carbon signals are expected due to the symmetry of the nitrophenyl group.

The aromatic carbons would typically resonate in the range of δ 110-160 ppm. The carbon atom attached to the nitro group (C-NO₂) would be the most downfield, followed by the carbon atom attached to the cyclopropylamine (B47189) moiety. The four other aromatic carbons would give two signals due to symmetry. The quaternary carbon of the cyclopropane ring bonded to the phenyl group and the amine group would appear as a single signal, and the two methylene carbons of the cyclopropane ring would also be equivalent, giving another single signal.

The aforementioned "Brown solid" provided the following ¹³C NMR data in CDCl₃ at 125 MHz: δ 69.98, 80.67, 124.13, 127.01, 145.31, 147.95. rsc.org The presence of six signals is consistent with the expected number for this compound. However, without definitive assignment and corroborating data, its direct attribution to the target compound remains tentative.

Mass Spectrometry (MS) Techniques for Molecular Identification

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is indispensable for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific ion (the precursor ion) is selected and then fragmented to produce product ions. The resulting fragmentation pattern provides valuable information about the compound's structure.

For this compound, the protonated molecule [M+H]⁺ would be the precursor ion in a typical ESI-MS/MS experiment. Expected fragmentation pathways would likely involve:

Loss of ammonia (B1221849) (NH₃): Cleavage of the C-N bond could lead to the loss of ammonia (17 Da), resulting in a significant fragment ion.

Cleavage of the cyclopropane ring: The strained cyclopropane ring could undergo cleavage, leading to various smaller fragments.

Fragmentation of the nitrophenyl group: The nitro group (NO₂) could be lost (46 Da), or other characteristic cleavages of the aromatic ring could occur.

Detailed experimental MS/MS data for this compound is required to confirm these predicted fragmentation pathways and to establish a definitive fragmentation fingerprint for the molecule.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy is a powerful non-destructive analytical technique that provides information about the functional groups present in a molecule by probing their characteristic vibrational modes.

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which induces vibrations of its chemical bonds. The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to different functional groups.

For the 4-nitrophenyl group, characteristic strong absorptions are expected for the symmetric and asymmetric stretching vibrations of the nitro group. In related nitroaromatic compounds like 4-nitrophenyl-4'-nitrobenzoate, these bands appear around 1523 cm⁻¹ (asymmetric) and 1343 cm⁻¹ (symmetric). researchgate.net The FTIR spectrum of 2-(4-nitrophenyl) 1, 4, 5-triphenyl 1H-imidazole also shows a prominent band for the nitro group. researchgate.net

The primary amine group (NH₂) is expected to exhibit N-H stretching vibrations in the region of 3300-3500 cm⁻¹. Typically, primary amines show two bands in this region corresponding to symmetric and asymmetric stretching. N-H bending vibrations are expected to appear around 1600 cm⁻¹. The C-N stretching vibration of the arylamine would likely be observed in the 1250-1360 cm⁻¹ region.

Table 1: Predicted FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Nitro (NO₂) | Asymmetric Stretch | ~1523 |

| Nitro (NO₂) | Symmetric Stretch | ~1343 |

| Amine (NH₂) | Asymmetric & Symmetric Stretch | 3300-3500 |

| Amine (NH₂) | N-H Bend | ~1600 |

| Amine (C-N) | Stretch | 1250-1360 |

| Aromatic (C=C) | Stretch | 1450-1600 |

| Aromatic (C-H) | Stretch | >3000 |

Raman spectroscopy is a complementary vibrational spectroscopy technique that relies on the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, providing valuable information that can be weak or absent in FTIR spectra.

Direct Raman spectroscopic data for this compound is not available, but analysis of related compounds such as 4-nitrothiophenol (B108094) (p-NTP) and 4-nitrophenol (B140041) offers significant insight. researchgate.netspectroscopyonline.comnsf.govelectrochemsci.orgresearchgate.net In studies of p-NTP, prominent Raman peaks are observed for the symmetric stretching of the NO₂ group, typically around 1332-1343 cm⁻¹. researchgate.netresearchgate.net The C-H bending and C=C stretching modes of the benzene (B151609) ring are also clearly identifiable. researchgate.net

For 4-nitrophenol, characteristic Raman peaks include the symmetric stretching vibration of the nitro group at 1333 cm⁻¹. spectroscopyonline.com The analysis of nitrophenol isomers demonstrates the sensitivity of Raman spectroscopy to the substitution pattern on the aromatic ring. spectroscopyonline.com

Based on these analogs, the Raman spectrum of this compound is expected to be dominated by the strong signal from the symmetric NO₂ stretch. The cyclopropane ring vibrations, while likely present, may be weaker and require careful analysis to distinguish from other modes.

Table 2: Expected Raman Shifts for this compound based on Analogs

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) | Reference Compound |

|---|---|---|---|

| Nitro (NO₂) | Symmetric Stretch | ~1333-1343 | 4-nitrothiophenol, 4-nitrophenol |

| Aromatic (C=C) | Stretch | ~1575 | 4-nitrothiophenol |

| Aromatic (C-H) | Bending | ~1082 | 4-nitrothiophenol |

Electron Spin Resonance (ESR) Spectroscopy for Radical Species

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. While this compound in its ground state is not a radical, ESR spectroscopy would be an invaluable tool for studying any radical intermediates formed during its synthesis, degradation, or in specific chemical reactions.

The nitroaromatic group is known to readily accept an electron to form a radical anion. The ESR spectrum of such a radical would provide detailed information about the distribution of the unpaired electron's spin density across the molecule. For instance, the analysis of the anion radicals of 4-nitropyridine (B72724) and its N-oxide has allowed for the determination of hyperfine splitting constants for nitrogen and hydrogen atoms, which in turn provides insight into the spin densities on these atoms. capes.gov.br

Should a radical species of this compound be generated, ESR spectroscopy could be used to:

Confirm the presence of the radical.

Determine the g-factor, which is characteristic of the radical's electronic environment.

Analyze the hyperfine splitting pattern to map the interaction of the unpaired electron with magnetic nuclei (like ¹⁴N and ¹H), thus revealing the electronic structure of the radical.

The application of Site-Directed Spin Labeling (SDSL) in conjunction with ESR is a powerful method for studying the structure and dynamics of biomolecules, though this is beyond the direct characterization of the small molecule itself. nih.gov

X-ray Crystallography for Solid-State Structural Determination (Applicable to related cyclopropanamine derivatives)

While the crystal structure of this compound itself has not been reported in the searched literature, crystallographic studies of related cyclopropane and nitro-substituted compounds provide a strong basis for understanding its likely solid-state structure. For example, the synthesis and structural analysis of various cyclopropanamine derivatives have been reported, highlighting the synthetic routes to these scaffolds. google.comontosight.ai

Studies on other complex molecules containing cyclic structures, such as pyrazolone (B3327878) derivatives, demonstrate how X-ray crystallography can elucidate the planarity of rings and the nature of intermolecular interactions like hydrogen bonding. spast.org Similarly, the crystal structures of pyrazole-pyrazoline hybrid derivatives have been determined, confirming their molecular geometry. rsc.org

For this compound, a single-crystal X-ray diffraction study would be expected to reveal:

The precise geometry of the cyclopropane ring, including the cis or trans relationship between the amine and nitrophenyl substituents.

The conformation of the nitrophenyl group relative to the cyclopropane ring.

The bond lengths and angles of the nitro and amine groups.

The packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonds involving the amine group and potentially the nitro group.

The structural data from X-ray crystallography is crucial for understanding the molecule's physical properties and for computational modeling studies.

Computational and Theoretical Investigations of 1 4 Nitrophenyl Cyclopropanamine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule in the absence of environmental effects. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.

Density Functional Theory (DFT) for Electronic Structure and Energetics

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. Rather than dealing with the complex many-electron wavefunction, DFT calculates the total energy of the system based on its electron density. This approach offers a balance between accuracy and computational cost, making it suitable for molecules of this size.

For 1-(4-nitrophenyl)cyclopropanamine, DFT calculations, typically using a basis set such as 6-311G(d,p), can elucidate key electronic properties. The presence of the strong electron-withdrawing nitro (-NO₂) group and the electron-donating amine (-NH₂) group dramatically influences the electronic distribution across the molecule.

Electronic Properties: The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is an indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity.

In a related molecule, p-nitroaniline, DFT studies have shown that the HOMO is localized over the amino group and the benzene (B151609) ring, while the LUMO is concentrated around the nitro group. tci-thaijo.orgthaiscience.info This indicates that the amino group is the primary site for electrophilic attack, and the nitro group is the site for nucleophilic attack. A similar distribution is expected for this compound. The molecular electrostatic potential (MEP) map visually confirms these regions of reactivity, with negative potential (red/yellow) around the oxygen atoms of the nitro group and positive potential (blue) near the amine group's hydrogen atoms. tci-thaijo.org

Energetics: DFT calculations can also determine thermodynamic properties such as the total energy, enthalpy, and Gibbs free energy of the molecule. These values are crucial for predicting the spontaneity of reactions involving the compound.

| Property | Calculated Value (Illustrative) | Significance |

|---|---|---|

| HOMO Energy | ~ -6.7 eV | Energy of the outermost electron orbital; indicates electron-donating ability. |

| LUMO Energy | ~ -2.5 eV | Energy of the lowest unoccupied orbital; indicates electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | ~ 4.2 eV | Indicates chemical stability and reactivity. A smaller gap suggests higher reactivity. thaiscience.info |

| Dipole Moment | ~ 6-7 Debye | Measures the overall polarity of the molecule, arising from the charge separation between the nitro and amino groups. researchgate.net |

Conformational Analysis and Molecular Geometry Optimization

The three-dimensional structure of this compound is complex due to the rotational freedom around the bond connecting the cyclopropane (B1198618) ring to the phenyl ring. Conformational analysis is performed to identify the most stable arrangement of atoms (the global minimum) and other low-energy conformers.

This process involves systematically rotating the dihedral angle between the phenyl and cyclopropyl (B3062369) rings and calculating the potential energy at each step. The results are typically visualized in a potential energy surface diagram, where energy is plotted against the dihedral angle.

Molecular Geometry Optimization: For each potential conformer, a geometry optimization is performed. This computational process adjusts the bond lengths, bond angles, and dihedral angles to find the arrangement with the lowest possible energy for that specific conformation. Studies on related compounds like tranylcypromine (B92988) (2-phenylcyclopropanamine) show that the preferred conformation often involves a specific orientation of the phenyl ring relative to the cyclopropane ring to minimize steric hindrance. nih.gov For this compound, the bulky nitro group would also play a significant role in determining the most stable conformation. The optimized geometry provides precise data on the molecule's structure.

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C(phenyl)-N(nitro) | ~ 1.48 Å |

| Bond Length | C(phenyl)-C(cyclo) | ~ 1.51 Å |

| Bond Length | C(cyclo)-N(amine) | ~ 1.47 Å |

| Bond Angle | O-N-O (nitro) | ~ 124° |

| Dihedral Angle | Phenyl Plane - Cyclopropyl Plane | Likely non-planar to minimize steric interactions. |

Molecular Modeling and Simulation

Molecular modeling and simulations extend beyond single-molecule quantum calculations to predict how a molecule behaves and interacts with its environment.

Prediction of Chemical Reactivity

Chemical reactivity can be predicted using descriptors derived from DFT calculations. Global reactivity descriptors, such as chemical potential, hardness, and electrophilicity index, provide a quantitative measure of a molecule's reactivity. thaiscience.info

Analysis of Intermolecular Interactions

Understanding how this compound interacts with other molecules is key to predicting its macroscopic properties, such as solubility and boiling point. The molecule can participate in several types of intermolecular interactions:

Hydrogen Bonding: The amine group (-NH₂) can act as a hydrogen bond donor, while the oxygen atoms of the nitro group (-NO₂) can act as hydrogen bond acceptors.

Dipole-Dipole Interactions: The molecule possesses a large permanent dipole moment, leading to strong dipole-dipole interactions.

π-π Stacking: The electron-rich phenyl ring can interact with other aromatic systems through π-π stacking.

Molecular dynamics (MD) simulations can be used to study these interactions in a condensed phase, such as in a solvent or a crystal lattice. These simulations model the movement of atoms and molecules over time, providing a dynamic picture of intermolecular forces. For instance, studies on p-nitroaniline in various solvents show how solvent polarity affects its electronic states through these interactions. acs.org

In Silico Studies for Property Prediction (e.g., Hammett correlations for reactivity)

The Hammett equation is a classic example of a linear free-energy relationship used to predict the reactivity of substituted benzene derivatives. tci-thaijo.orgwikipedia.org It quantitatively relates the reaction rates and equilibrium constants of a reaction series to the electronic effects of substituents.

The equation is given as: log(k/k₀) = σρ or log(K/K₀) = σρ

Where:

k or K is the rate or equilibrium constant for the substituted reactant.

k₀ or K₀ is the constant for the unsubstituted (hydrogen) reactant.

σ (sigma) is the substituent constant, which depends only on the substituent and its position (meta or para). It is a measure of the electronic effect (inductive and resonance) of the substituent.

ρ (rho) is the reaction constant, which depends on the reaction type and conditions but not the substituent. It measures the sensitivity of the reaction to substituent effects. utexas.edu

For this compound, the key substituent is the nitro group (-NO₂) in the para position. The para-nitro group has a large, positive Hammett σ constant (σₚ ≈ +0.78), indicating it is a strong electron-withdrawing group through both resonance and inductive effects. libretexts.org

This high σₚ value allows for the prediction of its influence on reactions involving the cyclopropylamine (B47189) moiety. For example, in a reaction where the amine group acts as a nucleophile, the rate would be significantly slower than that of the unsubstituted 1-phenylcyclopropanamine. Conversely, for a reaction where the basicity of the amine is measured (e.g., protonation), the equilibrium constant (Kₐ of the conjugate acid) would be shifted, making it a weaker base. The positive ρ value for anilinium ion dissociation indicates that electron-withdrawing groups increase acidity (decrease basicity). utexas.edu

| Substituent (R) | Hammett Constant (σₚ) | Electronic Effect |

|---|---|---|

| -NO₂ | +0.78 | Strongly Electron-Withdrawing |

| -CN | +0.66 | Strongly Electron-Withdrawing |

| -Cl | +0.23 | Weakly Electron-Withdrawing |

| -H | 0.00 | Reference |

| -CH₃ | -0.17 | Weakly Electron-Donating |

| -OCH₃ | -0.27 | Moderately Electron-Donating |

| -NH₂ | -0.66 | Strongly Electron-Donating |

Structure-Activity Relationship (SAR) Concepts Applied to Derivatives

Computational and theoretical investigations into the structure-activity relationships (SAR) of this compound derivatives are pivotal in understanding how chemical modifications influence their biological activity. While specific and detailed SAR studies exclusively focused on a broad range of this compound derivatives are not extensively available in publicly accessible literature, general principles can be extrapolated from related phenylcyclopropanamine analogs. These studies typically explore how alterations in the core structural components—the phenyl ring, the cyclopropane ring, and the amine group—impact the molecule's interaction with biological targets.

The primary goal of such computational SAR studies is to identify key molecular features that govern the potency, selectivity, and pharmacokinetic properties of these compounds. These investigations often involve the systematic modification of the parent structure and the subsequent evaluation of the biological effects of these changes.

Key areas of modification on the this compound scaffold for SAR exploration would theoretically include:

The Cyclopropane Ring: The rigid structure of the cyclopropane ring is a critical feature, often contributing to a favorable conformational presentation of the pharmacophoric groups. Theoretical studies could explore the impact of substitutions on the cyclopropane ring itself, which could influence the molecule's stereochemistry and its fit within a biological binding pocket.

The Amine Group: The primary amine is a key functional group, often involved in crucial hydrogen bonding or ionic interactions with biological targets. SAR studies would typically investigate the effects of N-alkylation, N-acylation, or the incorporation of the nitrogen into various heterocyclic systems. These changes can profoundly affect the compound's basicity, polarity, and ability to act as a hydrogen bond donor.

The following table illustrates hypothetical SAR concepts for derivatives of this compound, based on general principles observed in related compound classes. The predicted impact is conceptual and would require experimental validation.

| Modification Site | Type of Modification | Potential Impact on Biological Activity |

| Phenyl Ring | Substitution of the nitro group with other functionalities (e.g., -CN, -CF3, -Cl, -OCH3) | Alteration of electronic properties, potentially affecting binding affinity and selectivity. |

| Introduction of additional substituents | Modification of lipophilicity, solubility, and metabolic stability. | |

| Cyclopropane Ring | Introduction of substituents (e.g., methyl, fluoro) | Alteration of stereochemistry and conformational rigidity, potentially improving target fit. |

| Amine Group | N-alkylation (e.g., -CH3, -C2H5) | Increased lipophilicity and potential for altered selectivity. May reduce hydrogen bonding capacity. |

| N-acylation (e.g., -COCH3) | Reduced basicity and introduction of a hydrogen bond acceptor, potentially changing binding mode. | |

| Incorporation into a heterocyclic ring | Constraining the conformation of the side chain, which could enhance potency and selectivity. |

It is important to emphasize that these are conceptual SAR principles. Detailed and specific research findings from computational and experimental studies on a series of this compound derivatives would be necessary to establish definitive structure-activity relationships for any particular biological target.

Applications of 1 4 Nitrophenyl Cyclopropanamine in Chemical Research and Drug Discovery Endeavors

Role as a Versatile Synthetic Building Block

The inherent strain and unique electronic properties of the cyclopropane (B1198618) ring, coupled with the reactivity of the primary amine and the influence of the nitrophenyl group, render 1-(4-nitrophenyl)cyclopropanamine a versatile building block in organic synthesis. The amino group serves as a nucleophile and a handle for a wide array of chemical transformations, including acylation, alkylation, and arylation reactions, allowing for the introduction of diverse functional groups.

The nitrophenyl moiety can be readily reduced to the corresponding aniline (B41778) derivative, which opens up another avenue for chemical modification, such as diazotization followed by Sandmeyer-type reactions or amide bond formation. Furthermore, the cyclopropane ring itself can participate in ring-opening reactions under specific conditions, providing access to linear carbon chains with defined stereochemistry. This poly-functionality allows for the divergent synthesis of a multitude of more complex molecules from a single, readily accessible starting material.

A nickel-catalyzed reductive cross-coupling reaction of cyclopropylamine (B47189) N-hydroxyphthalimide (NHP) esters with (hetero)aryl halides provides direct access to 1-arylcyclopropylamines, which are recognized as a bioisosteric motif in drug discovery. This method showcases the utility of cyclopropylamines in forming carbon-carbon bonds with a high degree of functional group tolerance. organic-chemistry.org

Function as a Key Intermediate in Multi-Step Syntheses

The strategic placement of functional groups in this compound makes it a crucial intermediate in the multi-step synthesis of complex target molecules, particularly in the pharmaceutical industry. Its ability to introduce a constrained three-dimensional element into a molecular structure is highly valued in the design of drugs with improved potency and selectivity.

A notable example of a related compound's application is in the synthesis of the anticancer drug lenvatinib. In this process, 4-nitrophenyl cyclopropylcarbamate, a derivative of cyclopropylamine, serves as a key synthon. chemicalpapers.com This highlights the importance of the nitrophenyl-activated carbamate (B1207046) in facilitating the formation of a crucial urea (B33335) linkage in the final drug molecule. chemicalpapers.com While not the exact compound, this demonstrates the synthetic utility of the activated nitrophenyl group in conjunction with a cyclopropylamine-related moiety.

Furthermore, in the synthesis of the anticoagulant apixaban, an intermediate bearing a 1-(4-nitrophenyl) moiety, specifically 1-(4-nitrophenyl)-2-piperidinone, is utilized. google.com Although this intermediate lacks the cyclopropane ring, the presence of the 4-nitrophenyl group is critical for the subsequent transformations in the synthetic sequence. These examples underscore the strategic importance of the 4-nitrophenyl group in activating molecules for key bond-forming reactions in the synthesis of active pharmaceutical ingredients. The multi-step synthesis of complex molecules often relies on such well-designed intermediates to achieve high yields and purity in the final product. chemscene.comenamine.netenamine.net

Development and Diversification in Compound Libraries for Screening Initiatives

Screening libraries composed of structurally diverse and drug-like molecules are the cornerstone of modern drug discovery. The unique three-dimensional scaffold of this compound makes it an attractive core for the generation of focused compound libraries for high-throughput screening (HTS).

Commercial suppliers of chemical compounds for drug discovery, such as Enamine and MedChemExpress, offer extensive collections of screening compounds and building blocks. enamine.netumich.edumedchemexpress.commedchemexpress.comresearchgate.net These libraries are often categorized by structural motifs or target classes. While direct confirmation of the inclusion of this compound in publicly available screening libraries is not always disclosed, its constituent parts—the cyclopropylamine and nitrophenyl groups—are well-represented in these collections. For instance, Enamine offers a "CNS Library" containing molecules designed to penetrate the blood-brain barrier and various "Targeted Libraries" for specific biological targets like kinases and GPCRs. enamine.netumich.edu

The amenability of this compound to parallel synthesis techniques allows for the rapid generation of a large number of analogs. By systematically varying the substituents on the amino group and modifying the aromatic ring, a library of compounds with a wide range of physicochemical properties can be created. This diversification is crucial for exploring the structure-activity relationship (SAR) of a given scaffold and identifying hit compounds with desired biological activity.

Table 1: Representative Commercial Compound Library Types

| Library Type | Description | Potential Relevance for this compound Analogs |

| Diversity Libraries | Collections of structurally diverse compounds designed to cover a broad chemical space. | The unique 3D scaffold would contribute to the overall diversity. |

| Targeted Libraries | Compounds designed to interact with specific protein families (e.g., kinases, GPCRs). | Derivatives could be designed to fit the binding sites of specific targets. |

| Fragment Libraries | Collections of small, low-molecular-weight compounds for fragment-based drug discovery. | The core scaffold could be considered a valuable fragment. |

| Covalent Libraries | Compounds containing reactive groups for forming covalent bonds with the target protein. | The amino group could be functionalized with a reactive warhead. |

Strategic Incorporation into Novel Bioactive Scaffolds

A bioactive scaffold is a core molecular framework that is responsible for the biological activity of a compound. The rigid and defined three-dimensional structure of the 1-phenylcyclopropanamine core is an attractive feature for the design of novel bioactive scaffolds. The cyclopropane ring acts as a rigid spacer, holding the phenyl ring and the amino group in a specific spatial orientation, which can be crucial for binding to a biological target.

The incorporation of strained ring systems, such as cyclopropane, is a known strategy in medicinal chemistry to improve the pharmacological properties of a drug candidate. The conformational constraint imposed by the cyclopropane ring can lead to higher binding affinity and selectivity for the target protein, as it reduces the entropic penalty upon binding.

While specific examples of bioactive scaffolds directly derived from this compound are not extensively documented in publicly available literature, the general principle of using phenylcyclopropanamine derivatives is established. For instance, research into inhibitors of Lysine Specific Demethylase 1 (LSD1) has utilized indolin-5-yl-cyclopropanamine derivatives, highlighting the value of the cyclopropanamine scaffold in designing enzyme inhibitors. google.com The 4-nitrophenyl group in this compound offers a handle for further chemical modifications, allowing for the exploration of a wider chemical space and the development of novel bioactive scaffolds with unique properties.

Design and Optimization of Molecular Properties for Enhanced Pharmacological Profiles

The process of drug discovery involves not only identifying a bioactive compound but also optimizing its molecular properties to achieve a desirable pharmacological profile, including potency, selectivity, and pharmacokinetic properties. The this compound scaffold provides a solid foundation for such optimization efforts.

The nitrophenyl group, being a strong electron-withdrawing group, significantly influences the electronic properties of the molecule. The nitro group can be reduced to an amino group, which can then be further functionalized. This allows for a systematic investigation of the structure-activity relationship (SAR) by introducing a variety of substituents at this position. For example, replacing the nitro group with other electron-withdrawing or electron-donating groups can modulate the pKa of the cyclopropylamine and influence its interaction with the biological target.

Table 2: Potential Molecular Modifications of this compound for Pharmacological Optimization

| Modification Site | Potential Modifications | Intended Effect on Pharmacological Profile |

| Amino Group | Acylation, Alkylation, Arylation | Modulate binding affinity, selectivity, and pharmacokinetic properties. |